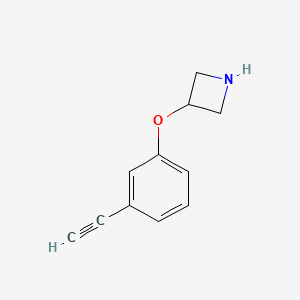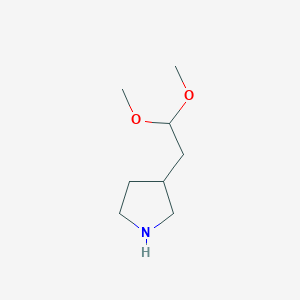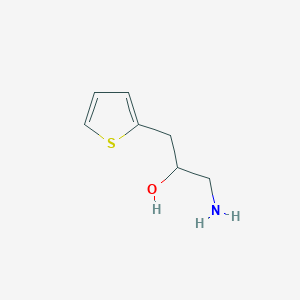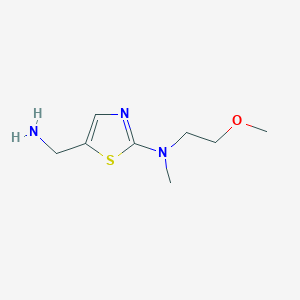
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an aminomethyl group, a methoxyethyl group, and a methyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine typically involves the reaction of thiazole derivatives with appropriate amine and alkylating agents. One common method involves the alkylation of 2-aminothiazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and methylamine to introduce the aminomethyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The original thiazole compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the aminomethyl and methoxyethyl groups.
5-Methylthiazole: Contains a methyl group but lacks the aminomethyl and methoxyethyl groups.
2-Methoxyethylthiazole: Contains the methoxyethyl group but lacks the aminomethyl and methyl groups.
Uniqueness
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and methoxyethyl groups allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H15N3OS |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
5-(aminomethyl)-N-(2-methoxyethyl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15N3OS/c1-11(3-4-12-2)8-10-6-7(5-9)13-8/h6H,3-5,9H2,1-2H3 |
InChIキー |
MPEHCRBHBRQQDA-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)C1=NC=C(S1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

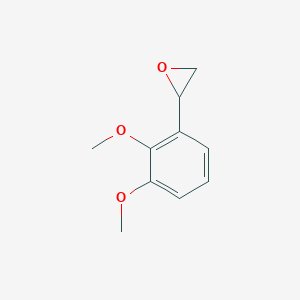
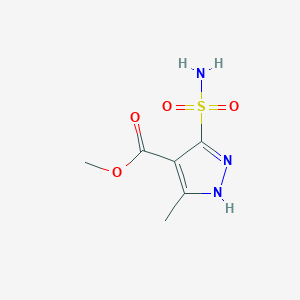
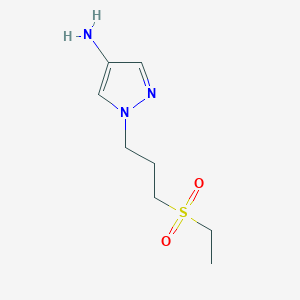
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
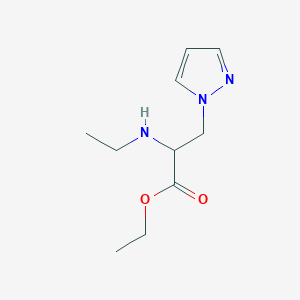

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
